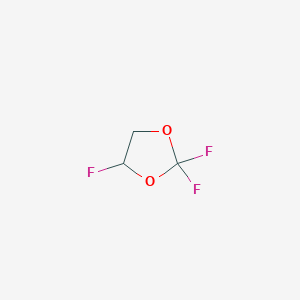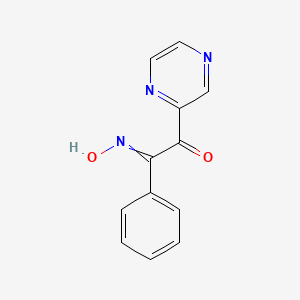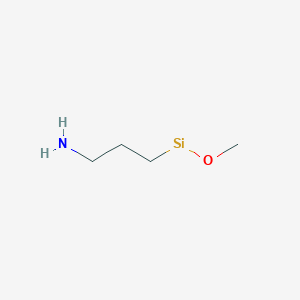
3-Aminopropylmethoxysilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Aminopropylmethoxysilane is an organosilicon compound with the chemical formula H2N(CH2)3Si(OCH3)3. It is a versatile silane coupling agent widely used in various scientific and industrial applications. The compound is known for its ability to introduce amino groups onto surfaces, making it valuable in surface modification and functionalization processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3-Aminopropylmethoxysilane can be synthesized through the reaction of 3-aminopropylamine with methoxysilanes. The typical reaction involves the following steps:
Reaction Setup: The reaction is carried out in a solvent such as toluene or xylene.
Addition of Reagents: 3-aminopropylamine is added to the methoxysilane under an inert atmosphere.
Reaction Conditions: The mixture is heated to a temperature range of 80-120°C and stirred for several hours.
Purification: The product is purified through distillation or recrystallization to obtain pure this compound.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Aminopropylmethoxysilane undergoes various chemical reactions, including:
Hydrolysis: The methoxy groups can hydrolyze in the presence of water to form silanols.
Condensation: The silanols can further condense to form siloxane bonds, leading to the formation of cross-linked networks.
Amination: The amino group can react with various electrophiles, such as aldehydes and ketones, to form imines or amines.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Condensation: Catalysts such as acids or bases to promote siloxane bond formation.
Amination: Electrophiles like aldehydes, ketones, or isocyanates under mild to moderate temperatures.
Major Products Formed:
Hydrolysis and Condensation: Siloxane networks or films.
Amination: Imines or secondary amines, depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
3-Aminopropylmethoxysilane has a wide range of applications in scientific research, including:
Chemistry: Used as a silane coupling agent to modify surfaces of materials such as glass, silica, and metals.
Medicine: Utilized in drug delivery systems and the functionalization of nanoparticles for targeted therapy.
Industry: Applied in the production of adhesives, sealants, and coatings to enhance adhesion and durability.
Wirkmechanismus
The primary mechanism of action of 3-aminopropylmethoxysilane involves the hydrolysis of methoxy groups to form silanols, which can then condense to form siloxane bonds. The amino group provides reactivity towards various electrophiles, enabling the functionalization of surfaces and the formation of covalent bonds with other molecules. This dual functionality makes it a valuable compound for surface modification and crosslinking applications .
Vergleich Mit ähnlichen Verbindungen
3-Aminopropyltriethoxysilane: Similar to 3-aminopropylmethoxysilane but with ethoxy groups instead of methoxy groups.
3-Glycidyloxypropyltrimethoxysilane: Contains a glycidyl group, providing additional reactivity for epoxy-based applications.
3-Mercaptopropyltrimethoxysilane: Contains a thiol group, making it useful for applications requiring sulfur functionality.
Uniqueness: this compound is unique due to its combination of methoxy groups and an amino group, providing both hydrolytic stability and reactivity towards electrophiles. This makes it particularly suitable for applications requiring robust surface modification and functionalization .
Eigenschaften
Molekularformel |
C4H11NOSi |
|---|---|
Molekulargewicht |
117.22 g/mol |
InChI |
InChI=1S/C4H11NOSi/c1-6-7-4-2-3-5/h2-5H2,1H3 |
InChI-Schlüssel |
GRAKIAFZHSPONK-UHFFFAOYSA-N |
Kanonische SMILES |
CO[Si]CCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


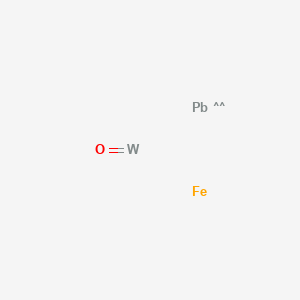
![N-{4-[(Pyridin-2-yl)methyl]phenyl}acetamide](/img/structure/B14508619.png)
![1,2,3-Triphenoxy-4-[3-(2,3,4-triphenoxyphenoxy)phenoxy]benzene](/img/structure/B14508627.png)
![2-({2-[(2-Chloroethyl)sulfanyl]ethyl}amino)-3,5-dinitrobenzene-1-sulfonic acid](/img/structure/B14508636.png)
![[(2-Methoxy-2-phenylethyl)selanyl]benzene](/img/structure/B14508643.png)
![6-[(2-Aminophenyl)sulfanyl]-1,3-dimethylpyrimidine-2,4(1H,3H)-dione](/img/structure/B14508646.png)


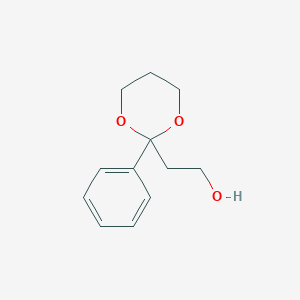

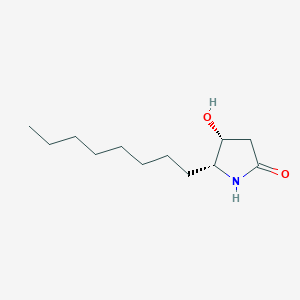
![Diethyl [ethoxy(furan-2-yl)methyl]phosphonate](/img/structure/B14508677.png)
